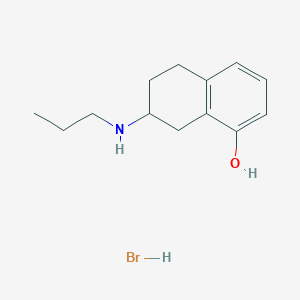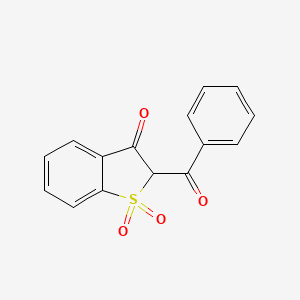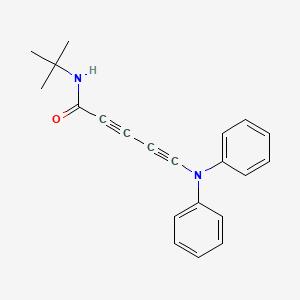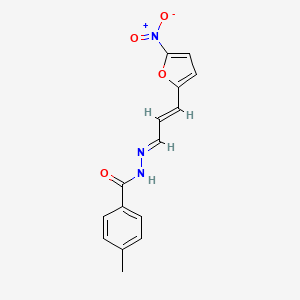
4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide is a hydrazone derivative known for its diverse biological activities. Hydrazones are compounds characterized by the presence of the azometine -NHN=C H- proton, which contributes to their significant pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide typically involves the condensation of 4-methylbenzoic acid hydrazide with 5-nitro-2-furaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Potential use as an antimicrobial agent due to its activity against various bacterial strains.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide involves its interaction with biological targets such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antitumor effects. The hydrazone moiety can also form covalent bonds with nucleophilic sites in proteins, disrupting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifuroxazide: An intestinal antiseptic with a similar hydrazone structure.
Isonicotinic acid hydrazide (Isoniazid): An antitubercular agent with a hydrazide moiety.
4-Fluorobenzoic acid (5-nitro-2-furyl)methylene-hydrazide: Exhibits antibacterial activity.
Uniqueness
4-Methylbenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide is unique due to its specific combination of a 4-methylbenzoic acid moiety with a 5-nitro-2-furanyl group, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .
Propriétés
Numéro CAS |
85562-35-2 |
|---|---|
Formule moléculaire |
C15H13N3O4 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
4-methyl-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C15H13N3O4/c1-11-4-6-12(7-5-11)15(19)17-16-10-2-3-13-8-9-14(22-13)18(20)21/h2-10H,1H3,(H,17,19)/b3-2+,16-10+ |
Clé InChI |
RMEALJXTGNVWLE-KVPJWXAZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


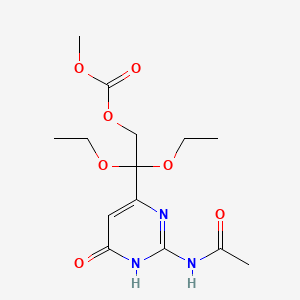
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
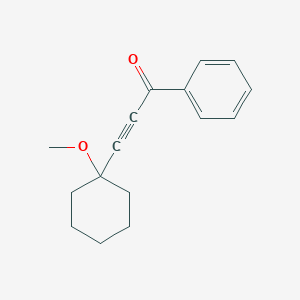
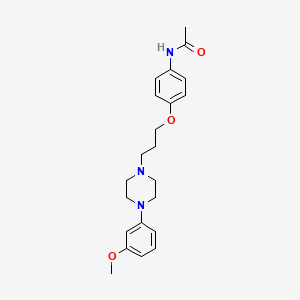
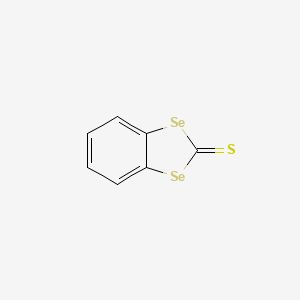
![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)
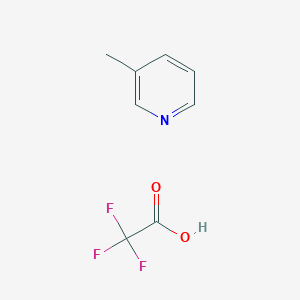

![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
